molecular formula C14H23NO9 B609265 m-PEG4-succinimidyl carbonate CAS No. 147912-03-6

m-PEG4-succinimidyl carbonate

Cat. No.: B609265
CAS No.: 147912-03-6
M. Wt: 349.34
InChI Key: UCHQKIQOBVMTDI-UHFFFAOYSA-N
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Description

m-PEG4-succinimidyl carbonate is a polyethylene glycol derivative that contains a succinimidyl carbonate group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with primary amine groups, forming stable urethane bonds. The succinimidyl carbonate group is a good leaving group, making it highly reactive and suitable for various applications in chemistry, biology, and medicine .

Mechanism of Action

Target of Action

m-PEG4-succinimidyl carbonate is primarily used as a linker for bio-conjugation . Its primary targets are amine nucleophiles , which are common in biological molecules such as proteins and peptides.

Mode of Action

The compound contains a succinimidyl carbonate group , which is a good leaving group . This group reacts with amine nucleophiles, forming a covalent bond and releasing a molecule of carbon dioxide . The remaining PEG chain is then linked to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecule. The primary effect is the addition of aPEG chain to the target, which can alter its properties such as solubility, stability, and immunogenicity .

Pharmacokinetics

Pegylation (the process of attaching peg chains to molecules) is known to improve thebioavailability of drugs by increasing their solubility and stability, reducing their immunogenicity, and slowing their clearance from the body .

Result of Action

The primary result of this compound’s action is the PEGylation of the target molecule . This can have various effects depending on the specific target, but generally results in improved drug properties as mentioned above .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction with amine nucleophiles is likely to be affected by factors such as pH and temperature . Additionally, the stability of the compound may be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

m-PEG4-succinimidyl carbonate is a PEG linker containing a succinimidyl carbonate group . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . This property allows this compound to interact with various biomolecules, such as proteins and enzymes, that contain amine groups .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a linker in bioconjugation . By linking drugs or other active molecules to specific targeting molecules, this compound can influence cell function by directing the active molecules to specific cellular targets

Molecular Mechanism

The molecular mechanism of action of this compound is based on its ability to form stable, covalent bonds with amine-containing molecules . This is due to the presence of the succinimidyl carbonate group, which reacts readily with amines to form amide bonds . This allows this compound to link various biomolecules together, enabling the creation of complex structures such as antibody-drug conjugates .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific conditions of the experiment. As a stable, non-cleavable linker, this compound is expected to maintain its structure over time under typical experimental conditions . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. As a synthetic molecule, this compound is not expected to participate directly in natural metabolic pathways. It may influence these pathways indirectly through its role in delivering active molecules to specific cellular targets .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by the molecules it is conjugated to. The PEG chain in this compound may enhance the solubility and stability of the conjugated molecules, potentially influencing their distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is expected to depend on the specific molecules it is conjugated to. By linking active molecules to specific targeting molecules, this compound can direct these molecules to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-succinimidyl carbonate typically involves the activation of the hydroxyl terminal of polyethylene glycol with succinimidyl carbonate. This reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or aqueous phosphate buffer. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters. The process includes the purification of the final product using techniques such as reversed-phase chromatography to achieve high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

m-PEG4-succinimidyl carbonate primarily undergoes nucleophilic substitution reactions with amine nucleophiles. The succinimidyl carbonate group acts as a leaving group, facilitating the formation of stable urethane bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines and various buffers to maintain the desired pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving this compound are PEGylated compounds, where the polyethylene glycol chain is covalently attached to the target molecule via a urethane bond .

Scientific Research Applications

m-PEG4-succinimidyl carbonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methoxy polyethylene glycol succinimidyl propionate
  • Methoxy polyethylene glycol succinimidyl ester
  • Methoxy polyethylene glycol succinimidyl succinate

Uniqueness

m-PEG4-succinimidyl carbonate is unique due to its high reactivity and stability. The urethane bonds formed are more stable than ester bonds, making it a preferred choice for applications requiring long-term stability and reduced immunogenicity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQKIQOBVMTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetraethylene glycol monomethyl ether (1.0 g, 4.8 mmol) and N,N′-disuccinimidyl carbonate (1.48 g, 5.8 mmol) were dissolved in acetonitrile (10 mL). Then triethylamine (1.0 mL, 7.2 mmol) was added and the reaction stirred overnight at room temperature. Crude reaction was evaporated to dryness, dissolved in sat. NaHCO3 (30 mL), washed ethyl acetate (2×30 mL), dried MgSO4, and evaporated to dryness. Column chromatography (Silica, ethyl acetate/MeOH, 20:1) afforded 1 a clear oil (0.462 g, 28% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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m-PEG4-succinimidyl carbonate
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